Cas no 83148-91-8 ((+)-Sophoridine)
(+)-Sophoridine Chemical and Physical Properties
Names and Identifiers
-
- sophoridine
- I-SOPHORIDINE
- DIHYDRO-5-EPISOPHOCARPINE
- MATRIDIN-15-ONE
- 5-EPIDIHYDROSOPHOCARPINE
- (-)-SOPHORIDINE
- SOPHORIDINE(RG)
- (+)-Sophoridine
- Allomatrine
- 1H,5H,10H-Dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridine, matridin-15-one deriv. (ZCI)
- d-Sophoridine
- 6beta-Matrine
- (+)-Darvasamine
- Dihydro 5-episophocarpine
- Allmatrine
- MLS000029265
- (+)-Allomatrine
- Tetrahydroisosophoramine
- [519-02-8]
- SMR000011610
- Dodecahydro-3a,7a-diaza-benzo[de]anthracen-8-one
- Matridin 15-one
- Matrine
- 5?-Matridin 15-one
- 6-Allomatrine
- MLSMR
- (+)-Matrine
- 83148-91-8
- AB00397099-11
- NSC318810
- ZSBXGIUJOOQZMP-UHFFFAOYSA-N
- regid845916
- SCHEMBL8260145
- AKOS000591194
- SR-01000601144-3
- 1H,5H,10H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one, dodecahydro-
- ALBB-020900
- Matridin-15-one; Vegard; alpha-Matrine
- .alpha.-Matrine
- DB-050311
- LS-14445
- 6.beta.,7.beta.-Matrine
- MFCD02735434
- HMS2269A14
- Q-100583
- CHEMBL1733145
- NSC143088
- 6-Allomatrine; 6beta-Matrine; Tetrahydroisosophoramine
- DTXSID20871734
- HMS1611N16
- 7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
- Oprea1_860679
- SR-01000601144
- AKOS017259293
- NEW BASE STRUCTURE
- NSC-143088
- Oprea1_680866
- Q6787831
- Matridin-15-one, (6b,7b,11a)- (9CI)
- Matridin-15-one, (5.beta.,7.beta.,11.alpha.)-
- Matrene, (+)-
-
- Inchi: 1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+/m0/s1
- InChI Key: ZSBXGIUJOOQZMP-PWNZVWSESA-N
- SMILES: O=C1CCC[C@H]2[C@@H]3CCCN4[C@@H]3[C@@H](CCC4)CN12
Computed Properties
- Exact Mass: 248.188863393 g/mol
- Monoisotopic Mass: 248.188863393 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 248.36
- XLogP3: 1.6
- Topological Polar Surface Area: 23.6Ų
(+)-Sophoridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DCZ-240-20 mg |
Sophoridine |
83148-91-8 | >98% | 20mg |
$280.0 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3030-5 mg |
L-Sophoridine |
83148-91-8 | 99.93% | 5mg |
¥287.00 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S922889-20mg |
sophoridine |
83148-91-8 | 98% | 20mg |
¥207.90 | 2022-09-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-472862-10mg |
(+)-Sophoridine, |
83148-91-8 | 10mg |
¥2557.00 | 2023-09-05 | ||
| TargetMol Chemicals | T3030-5mg |
L-Sophoridine |
83148-91-8 | 99.97% | 5mg |
¥ 287 | 2024-07-20 | |
| TargetMol Chemicals | T3030-10mg |
L-Sophoridine |
83148-91-8 | 99.97% | 10mg |
¥ 428 | 2024-07-20 | |
| TargetMol Chemicals | T3030-25mg |
L-Sophoridine |
83148-91-8 | 99.97% | 25mg |
¥ 735 | 2024-07-20 | |
| TargetMol Chemicals | T3030-50mg |
L-Sophoridine |
83148-91-8 | 99.97% | 50mg |
¥ 1090 | 2024-07-20 | |
| TargetMol Chemicals | T3030-100mg |
L-Sophoridine |
83148-91-8 | 99.97% | 100mg |
¥ 1650 | 2024-07-20 | |
| TargetMol Chemicals | T3030-200mg |
L-Sophoridine |
83148-91-8 | 99.97% | 200mg |
¥ 2470 | 2024-07-20 |
(+)-Sophoridine Suppliers
(+)-Sophoridine Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on (+)-Sophoridine
Professional Introduction to (+)-Sophoridine (CAS No. 83148-91-8)
Compound (+)-Sophoridine (CAS No. 83148-91-8) is a naturally occurring alkaloid derived from the seeds of the plant Sophora flavescens, a member of the Fabaceae family. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and promising biological activities. The presence of a complex pyrrolizidine skeleton and a stereogenic center makes (+)-Sophoridine a subject of extensive research, particularly in the development of novel therapeutic agents.
The chemical structure of (+)-Sophoridine consists of a pyrrolizidine ring system linked to a sugar moiety, which contributes to its solubility and bioavailability. This structural motif is commonly found in a variety of bioactive natural products, suggesting potential pharmacological relevance. The stereochemistry at the chiral center plays a crucial role in determining its biological efficacy, with (+)-Sophoridine being the enantiomer with demonstrated biological activity.
Recent studies have highlighted the pharmacological potential of (+)-Sophoridine in multiple therapeutic areas. One of the most notable findings is its role as a precursor in the synthesis of bioactive molecules with anti-inflammatory and neuroprotective properties. Researchers have identified that (+)-Sophoridine can be metabolically converted into compounds that interact with specific enzymatic pathways involved in modulating inflammation and oxidative stress. These mechanisms are particularly relevant in the context of chronic diseases such as rheumatoid arthritis and neurodegenerative disorders.
In addition to its anti-inflammatory properties, (+)-Sophoridine has shown promise in neuroprotective applications. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress and excitotoxicity. The exact mechanisms underlying these effects are still under investigation, but preliminary data suggest that (+)-Sophoridine may enhance mitochondrial function and reduce the production of reactive oxygen species (ROS) in neural cells. These findings are particularly exciting given the increasing evidence linking oxidative stress to cognitive decline and neurodegenerative diseases.
The structural complexity of (+)-Sophoridine also makes it an attractive scaffold for drug discovery efforts. Medicinal chemists have leveraged its framework to design derivatives with enhanced pharmacokinetic profiles and improved target specificity. By modifying key functional groups within the pyrrolizidine ring system, researchers have generated libraries of compounds that exhibit potent activity against various disease targets. These derivatives are being evaluated in both preclinical and clinical settings to assess their therapeutic potential.
Another area of interest is the role of (+)-Sophoridine in metabolic regulation. Emerging evidence suggests that this compound can influence key metabolic pathways involved in energy homeostasis and glucose metabolism. Studies indicate that (+)-Sophoridine may enhance insulin sensitivity and improve glucose uptake in peripheral tissues, making it a candidate for the treatment of type 2 diabetes mellitus. Further research is needed to fully elucidate these effects, but they highlight the broad therapeutic scope of this natural product.
The biosynthetic pathway leading to (+)-Sophoridine is also a subject of intense investigation. Genomic and biochemical studies have identified key enzymes responsible for its formation, providing insights into its biosynthetic origin. Understanding these pathways not only sheds light on the evolutionary history of this compound but also opens up possibilities for synthetic biology approaches aimed at producing (+)-Sophoridine or its derivatives on an industrial scale.
From a synthetic chemistry perspective, (+)-Sophoridine presents unique challenges due to its complex stereochemistry and sensitive functional groups. However, advances in asymmetric synthesis and catalytic methods have made it increasingly feasible to produce this compound with high enantiomeric purity. These synthetic strategies are crucial for ensuring that researchers can reliably study its biological activities without interference from racemic impurities.
The growing body of research on (+)-Sophoridine underscores its significance as a bioactive natural product with diverse therapeutic applications. As more studies emerge detailing its mechanisms of action and pharmacological effects, it is likely that this compound will continue to attract interest from both academic researchers and pharmaceutical companies seeking novel drug candidates.
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